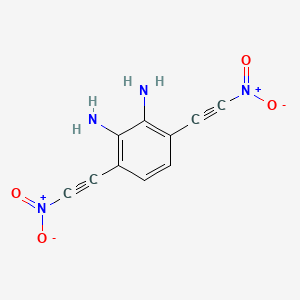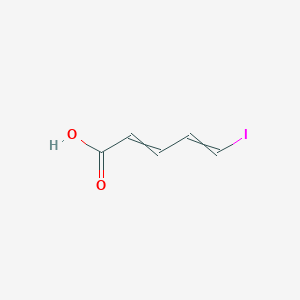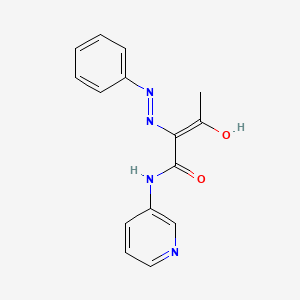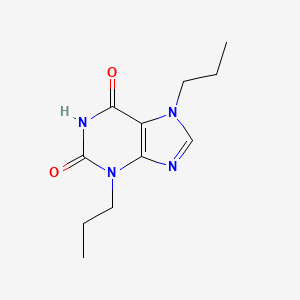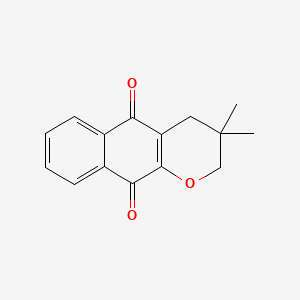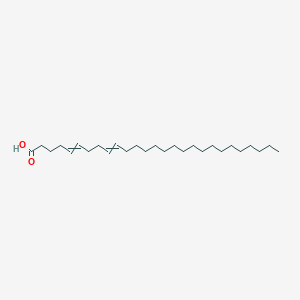![molecular formula C26H36N2O2 B14270338 N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide CAS No. 167966-98-5](/img/structure/B14270338.png)
N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is a molecule composed of two 2,6-diisopropylphenyl groups connected by an ethylenediamine linker. Its chemical structure is shown below:
Vorbereitungsmethoden
Synthetic Routes: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:- Reactants: 2,6-diisopropylaniline, ethylenediamine
- Solvent: Organic solvent (e.g., toluene, dichloromethane)
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalyst: None required
Industrial Production Methods: The industrial production of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine may involve large-scale batch processes or continuous flow methods. Optimization of reaction conditions ensures high yield and purity.
Analyse Chemischer Reaktionen
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various reactions:
Oxidation: It can be oxidized to form imine derivatives.
Reduction: Reduction with hydrogen gas yields the corresponding diamine.
Substitution: The amino groups can be substituted with other functional groups.
Complexation: It can form coordination complexes with metal ions.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine finds applications in:
Catalysis: As a ligand in transition metal catalysis
Organic Synthesis: For constructing complex molecules
Materials Science: In the design of functional materials
Wirkmechanismus
The compound’s mechanism of action varies based on its application. In catalysis, it coordinates with metal ions, influencing reaction pathways. In organic synthesis, it facilitates bond formation. Further research is needed to explore its biological mechanisms.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine stands out due to its sterically hindered phenyl groups. Similar compounds include N,N-diisopropylethylamine (Hünig’s base) .
Remember that this compound’s unique structure contributes to its diverse applications across chemistry, biology, and industry
Eigenschaften
CAS-Nummer |
167966-98-5 |
|---|---|
Molekularformel |
C26H36N2O2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C26H36N2O2/c1-15(2)19-11-9-12-20(16(3)4)23(19)27-25(29)26(30)28-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
JEQZMTYGZNUMDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


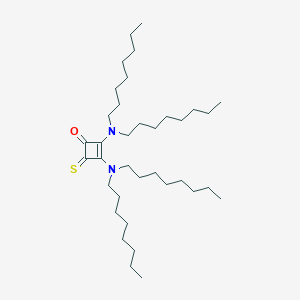
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
